molecular formula C12H15Cl2N3O2 B12847760 Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate

Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate

Cat. No.: B12847760
M. Wt: 304.17 g/mol
InChI Key: BDYTVXGELQRLFX-UHFFFAOYSA-N
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Description

tert-Butyl vs. Ethyl Carbamates

Replacing the ethyl group in ethyl (2,6-dichloropyrimidin-4-yl)carbamate with a tert-butyl allyl moiety increases hydrophobicity (logP rising from ~1.8 to ~3.2). The tert-butyl group also enhances steric protection of the carbamate, potentially improving metabolic stability.

Dichloropyrimidine vs. Dichlorophenyl Derivatives

In 2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide, the carboxamide group introduces hydrogen-bonding capacity absent in the carbamate series, altering solubility and target binding profiles.

Spectral Identification (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, CDCl₃):

  • δ 1.45 ppm (s, 9H) : tert-butyl group,
  • δ 5.15–5.35 ppm (m, 3H) : allyl protons (-CH₂CH=CH₂),
  • δ 6.85 ppm (s, 1H) : pyrimidine H-5 proton,
  • δ 4.65 ppm (d, 2H) : N-CH₂ allyl linkage.

¹³C NMR (predicted):

  • δ 155.2 ppm : carbamate carbonyl (C=O),
  • δ 152.1 ppm : pyrimidine C-2 and C-6 (Cl-substituted),
  • δ 117.8 ppm : allyl sp² carbons.

Infrared (IR) Spectroscopy

Key absorption bands:

  • ~1700 cm⁻¹ : Strong stretch from carbamate C=O,
  • ~1250 cm⁻¹ : C-O-C asymmetric stretching (tert-butyl ether),
  • ~750 cm⁻¹ : C-Cl aromatic bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated pyrimidine ring absorbs at λₘₐₓ ≈ 265 nm (ε ~ 4500 M⁻¹cm⁻¹), characteristic of dichloropyrimidines.

Mass Spectrometry

Electrospray ionization (ESI-MS) would show:

  • Molecular ion peak : m/z 304.07 [M+H]⁺,
  • Fragment at m/z 248.02 : Loss of tert-butoxy group (-C₄H₉O),
  • Fragment at m/z 172.98 : Pyrimidine ring with Cl substituents.

This spectral profile distinguishes it from simpler carbamates like ethyl (2,6-dichloropyrimidin-4-yl)carbamate, which lacks allyl and tert-butyl fragments.

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-prop-2-enylcarbamate

InChI

InChI=1S/C12H15Cl2N3O2/c1-5-6-17(11(18)19-12(2,3)4)9-7-8(13)15-10(14)16-9/h5,7H,1,6H2,2-4H3

InChI Key

BDYTVXGELQRLFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidine/Pyridine Cores

The compound’s closest analogs differ in the heterocyclic core or substituent patterns. Notable examples include:

Compound Name Structure Key Differences Similarity Index Applications
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate Pyridine core (vs. pyrimidine) Higher aromaticity, reduced hydrogen-bonding capacity 0.90 Intermediate for kinase inhibitors
tert-Butyl (6-chloropyridin-3-yl)carbamate Single chlorine, pyridine core Lower steric hindrance, altered electronic profile 0.76 Agrochemical precursors
tert-Butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate Additional tert-butoxycarbonyl group Enhanced steric bulk, reduced reactivity Protecting-group strategies
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate Piperidine ring substitution Improved solubility, conformational rigidity CNS-targeting drug candidates

Key Observations :

  • Pyridine vs.
  • Chlorine Substitution: Dichloro-substituted pyrimidines (e.g., the target compound) show higher electrophilicity compared to mono-chloro derivatives, favoring nucleophilic aromatic substitution .
  • Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl) reduce reactivity but improve stability under acidic conditions .

Functional Group Variations

Allyl vs. Alkyl/Aryl Substituents
  • Allyl Group : The allyl moiety in the target compound enables radical addition and cyclization reactions, as demonstrated in xanthate-mediated syntheses of fused heterocycles .
  • Methyl/Aryl Groups : Analogs like methyl allyl(2,6-dichloropyrimidin-4-yl)carbamate (similarity 0.76) exhibit reduced steric hindrance but lower thermal stability due to weaker C–O bonds .
Carbamate Protecting Groups
  • tert-Butyl vs. Benzyl : tert-Butyl carbamates are more resistant to hydrolysis under basic conditions compared to benzyl derivatives, making them preferable in multi-step syntheses .

Biological Activity

Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C12_{12}H14_{14}Cl2_{2}N2_{2}O2_{2}
  • Functional Groups: Contains a tert-butyl group, an allyl group, and a dichloropyrimidine moiety.

The presence of these groups contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical research applications.

Pharmacological Potential

Research indicates that this compound may interact with various biomolecules, leading to potential pharmacological applications. While specific targets remain largely unknown, preliminary studies suggest the following activities:

  • Anticancer Activity: The compound is being evaluated for its ability to inhibit tumor growth. Similar compounds with pyrimidine structures have shown efficacy in cancer models by targeting specific kinases involved in cell proliferation and survival .
  • Enzyme Inhibition: There is potential for this compound to act as an enzyme inhibitor. Studies on related pyrimidine derivatives have demonstrated their role in inhibiting key enzymes in metabolic pathways associated with cancer and other diseases .

Case Studies and Research Findings

  • In Vitro Studies:
    • In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been reported to affect cell cycle progression and induce apoptosis in cancer cells .
    • A study focusing on pyrimidine-based compounds highlighted their ability to inhibit protein kinases, which are crucial for cancer cell signaling pathways .
  • In Vivo Studies:
    • Animal models treated with pyrimidine derivatives have exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that this compound may possess similar properties .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC12_{12}H14_{14}Cl2_{2}N2_{2}O2_{2}Potential anticancer activity
Allyl (2,6-dichloropyrimidin-4-yl)carbamateC10_{10}H10_{10}Cl2_{2}N2_{2}OLacks tert-butyl group; lower stability
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamateC11_{11}H12_{12}Cl2_{2}N2_{2}OMore stable but less reactive

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Substitution Reactions: Utilizing selective substitution methods to introduce the allyl group onto the dichloropyrimidine core.
  • Carbamate Formation: The final step involves forming the carbamate linkage through reaction with appropriate amines under controlled conditions.

These methods can be adapted for larger-scale production by optimizing reaction conditions for higher yields and purity.

Q & A

Q. What synthetic routes are commonly employed for synthesizing tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate?

The compound is typically synthesized via multi-step protocols involving carbamate protection, nucleophilic substitution, and coupling reactions. For example:

  • Step 1 : Boc protection of a pyrimidine amine intermediate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to ensure regioselectivity .
  • Step 2 : Allylation via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₂Cl₂ and CuI) with allyl halides or alkyne precursors in tetrahydrofuran (THF) under inert atmospheres .
  • Key reagents : Boc₂O, NaHCO₃ (for pH control), and DIEA (as a base). Yields range from 40–60% after purification by column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Critical for confirming regiochemistry and allyl group integration. For example, allyl protons appear as distinct multiplets at δ 5.2–5.8 ppm, while tert-butyl groups resonate as singlets near δ 1.3–1.5 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 469 in analogous carbamate derivatives) .
  • IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or humidity, which may degrade the tert-butyl moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the allylation step?

  • Parameter Screening : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading (e.g., Pd: 0.5–5 mol%), and solvent polarity. DMAc or THF is preferred for solubility .
  • Catalyst Systems : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂/XPhos for enhanced turnover in sterically hindered environments.
  • Monitoring Tools : Real-time LC-MS or TLC to identify side products (e.g., dehalogenation or over-allylation) .

Q. How to resolve contradictory NMR data during structural confirmation?

  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating 1H-13C couplings. For example, HMBC can link pyrimidine C4 to the carbamate NH .
  • X-ray Crystallography : Definitive for resolving regioisomeric ambiguities, especially if allyl group orientation is disputed.

Q. What strategies mitigate competing side reactions during carbamate formation?

  • Protecting Group Chemistry : Temporarily protect reactive amines with Fmoc or Cbz groups to prevent undesired nucleophilic attacks .
  • Stoichiometric Control : Limit Boc₂O to 1.1 equivalents to avoid overprotection. Quench excess reagent with aqueous HCl .

Q. How does solvent polarity influence reaction kinetics in carbamate synthesis?

Polar aprotic solvents (e.g., DMAc, ε = 37.8) enhance nucleophilicity of pyrimidine amines, accelerating Boc protection. Conversely, low-polarity solvents (e.g., DCM) favor controlled reaction rates, reducing exothermic side reactions .

Methodological Considerations

Recommended purification techniques for high-purity isolates

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:1) to separate carbamate derivatives from halogenated byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline products with >95% purity .

Scalable synthesis design for industrial-academic collaborations

  • Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat transfer and reproducibility. For example, Omura-Sharma-Swern oxidation protocols can be adapted for carbamate intermediates .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Analysis and Contradictions

Q. How to address discrepancies in reported synthetic yields?

  • Reproducibility Checks : Verify reactant purity (e.g., Boc₂O often degrades upon storage; use fresh batches) .
  • Side Reaction Analysis : Characterize byproducts via HRMS or GC-MS. For example, tert-butyl group cleavage may occur under acidic conditions, forming tert-butanol .

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